Squalene

説明

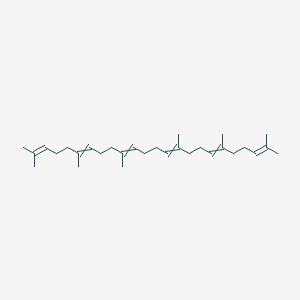

Squalene is a triterpene consisting of 2,6,10,15,19,23-hexamethyltetracosane having six double bonds at the 2-, 6-, 10-, 14-, 18- and 22-positions with (all-E)-configuration. It has a role as a human metabolite, a plant metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite.

This compound is originally obtained from shark liver oil. It is a natural 30-carbon isoprenoid compound and intermediate metabolite in the synthesis of cholesterol. It is not susceptible to lipid peroxidation and provides skin protection. It is ubiquitously distributed in human tissues where it is transported in serum generally in association with very low density lipoproteins. This compound is investigated as an adjunctive cancer therapy.

This compound has been reported in Erythrophleum fordii, Amaranthus hybridus, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

A natural 30-carbon triterpene.

特性

IUPAC Name |

(6E,10E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h15-18,23-24H,9-14,19-22H2,1-8H3/b27-17+,28-18+,29-23+,30-24+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGNTYWPHWGJRM-AAJYLUCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50 | |

| Record name | TRANS-SQUALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026044 | |

| Record name | (E)-Squalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trans-squalene is a clear, slightly yellow liquid with a faint odor. Density 0.858 g / cm3., Liquid with a mild agreeable odor; Absorbs oxygen and becomes viscous like linseed oil; [Merck Index] Clear, colorless to slightly yellow viscous liquid; [Acros Organics MSDS], Liquid | |

| Record name | TRANS-SQUALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Squalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18123 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Squalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000256 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

545 °F at 25 mmHg (NTP, 1992), 421.3 °C | |

| Record name | TRANS-SQUALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Squalene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 235 °F (NTP, 1992), 110 °C - closed cup | |

| Record name | TRANS-SQUALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Squalene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Practically insoluble in water., Freely soluble in ether, petroleum ether, carbon tetrachloride, acetone, other fat solvents; sparingly soluble in alcohol, glacial acetic acid, Slightly soluble in alcohol; soluble in lipids and organic solvents | |

| Record name | TRANS-SQUALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Squalene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8584 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8584 g/cu cm at 20 °C | |

| Record name | TRANS-SQUALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Squalene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oil; crystals from ether/methanol (-5 °C) | |

CAS No. |

111-02-4, 7683-64-9, 11051-27-7 | |

| Record name | TRANS-SQUALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Squalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Squalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Supraene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007683649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydrosqualene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011051277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Squalene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11460 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,6,10,14,18,22-Tetracosahexaene, 2,6,10,15,19,23-hexamethyl-, (6E,10E,14E,18E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-Squalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SQUALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QWM220FJH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Squalene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Squalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000256 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-103 °F (NTP, 1992), -4.8 °C, -75 °C | |

| Record name | TRANS-SQUALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Squalene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Squalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000256 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery of Squalene in Shark Liver: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the historical discovery of squalene, a triterpenoid of significant interest in the pharmaceutical and cosmetic industries, with a primary focus on its initial isolation from shark liver oil. We delve into the seminal work of the pioneering scientists who first identified, characterized, and elucidated the biological importance of this unique hydrocarbon. This document details the early experimental methodologies, presents key quantitative data in a structured format, and visualizes the critical pathways and workflows associated with this compound's journey from a curious natural product to a well-understood biomolecule. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the foundational research in this compound chemistry and biology.

Introduction

This compound (C₃₀H₅₀) is a polyunsaturated aliphatic hydrocarbon that plays a crucial role as a biochemical precursor to the entire family of steroids.[1][2] Its discovery and subsequent characterization represent a significant milestone in the field of natural product chemistry. The initial and most abundant source of this compound was found to be the liver of deep-sea sharks, a fact that gave the molecule its name, derived from the shark genus Squalus.[3] This guide will trace the history of its discovery, from early observations to the elucidation of its structure and biosynthetic pathway.

The Initial Discovery and Isolation by Dr. Mitsumaru Tsujimoto

The journey of this compound's discovery began in the early 20th century with the work of Japanese chemist Dr. Mitsumaru Tsujimoto. In 1906, while investigating the composition of "kuroko-zame" (a type of deep-sea shark) liver oil at the Tokyo Industrial Testing Station, he isolated a highly unsaturated hydrocarbon from the unsaponifiable fraction of the oil.[3]

A decade later, in 1916, Tsujimoto successfully isolated this hydrocarbon in a purer form from the liver oil of two species of deep-sea sharks.[3] He named the compound "this compound" and proposed its chemical formula as C₃₀H₅₀.

Experimental Protocol: Isolation of this compound (Tsujimoto, 1916)

Objective: To isolate the highly unsaturated hydrocarbon from the unsaponifiable fraction of shark liver oil.

Materials:

-

Liver oil from deep-sea sharks (e.g., Squalus species)

-

Ethanolic potassium hydroxide solution (for saponification)

-

Ether (for extraction)

-

Vacuum distillation apparatus

Methodology:

-

Saponification: The shark liver oil was first saponified by heating with an ethanolic solution of potassium hydroxide. This process converts the triglycerides (fats) into glycerol and fatty acid salts (soap), leaving the unsaponifiable matter, which includes this compound, unchanged.

-

Extraction: The unsaponifiable fraction was then extracted from the saponified mixture using a solvent in which it is soluble, such as ether. The ether layer, containing the this compound, was then separated from the aqueous layer containing the soap and glycerol.

-

Solvent Removal: The ether was removed from the extract, likely through simple distillation at atmospheric pressure, to yield the crude unsaponifiable matter.

-

Fractional Vacuum Distillation: The crude unsaponifiable matter was then subjected to fractional distillation under reduced pressure (vacuum). This technique allows for the separation of compounds with high boiling points at lower temperatures, thus preventing thermal degradation of the heat-sensitive this compound. By carefully controlling the temperature and pressure, Tsujimoto was able to isolate a fraction that was highly enriched in the C₃₀H₅₀ hydrocarbon, which he named this compound.

Elucidation of the Chemical Structure

Following its discovery, the precise chemical structure of this compound remained to be determined. This task was undertaken by several research groups, with significant contributions from Professor Isidor Morris Heilbron and his colleagues in the United Kingdom. In 1926, Heilbron and his co-workers, through a series of chemical degradation studies, provided substantial evidence for the structure of this compound. Further work by Heilbron and others in 1929 ultimately confirmed its structure as a linear, symmetrical triterpene. In 1931, Professor Paul Karrer of the University of Zurich also contributed to confirming the chemical formula of this compound.

Experimental Protocol: Structural Elucidation of this compound (Heilbron et al., 1926-1929)

Heilbron's approach to determining the structure of this compound involved a combination of classical organic chemistry techniques, including ozonolysis and the characterization of the resulting degradation products.

Objective: To determine the arrangement of carbon atoms and the location of the double bonds in the this compound molecule.

Methodology:

-

Purification of this compound: this compound was purified from the unsaponifiable fraction of shark liver oil, likely through repeated vacuum distillation.

-

Hydrogenation: Complete hydrogenation of this compound yielded a saturated hydrocarbon, squalane (C₃₀H₆₂). The molecular formula of squalane confirmed the acyclic nature of the carbon skeleton.

-

Ozonolysis: this compound was subjected to ozonolysis, a chemical reaction where ozone is used to cleave the double bonds. This process breaks the this compound molecule into smaller, more easily identifiable fragments (aldehydes, ketones, and carboxylic acids).

-

Identification of Degradation Products: The fragments from the ozonolysis reaction were then separated and identified using classical chemical methods, such as the formation of derivatives with known melting points. The identification of these fragments allowed Heilbron and his team to piece together the original structure of the this compound molecule, revealing its repeating isoprene units.

-

Confirmation of Symmetry: The nature and quantity of the degradation products also provided evidence for the symmetrical structure of this compound.

The Role of this compound in Cholesterol Biosynthesis

Perhaps the most significant discovery regarding the biological function of this compound came from the work of Konrad Bloch and his colleagues in the 1950s. They demonstrated that this compound is a key intermediate in the biosynthesis of cholesterol. This discovery was a landmark in biochemistry and earned Bloch a share of the Nobel Prize in Physiology or Medicine in 1964.

Experimental Protocol: Tracing the Biosynthesis of this compound and Cholesterol (Langdon and Bloch, 1953)

Bloch's experiments elegantly used isotopic labeling to trace the metabolic fate of small molecules in the synthesis of this compound and cholesterol.

Objective: To demonstrate that this compound is a precursor in the biosynthesis of cholesterol.

Materials:

-

Rats

-

¹⁴C-labeled sodium acetate

-

Carrier (unlabeled) this compound

-

Apparatus for collecting respiratory CO₂

-

Scintillation counter for measuring radioactivity

Methodology:

-

Administration of ¹⁴C-labeled Acetate: Rats were fed or injected with acetate that had been labeled with the radioactive isotope carbon-14 (¹⁴C).

-

Tissue Harvesting and Lipid Extraction: After a specific period, the rats were euthanized, and their livers and other tissues were harvested. The lipids were then extracted from these tissues.

-

Isolation of this compound and Cholesterol: The extracted lipids were saponified, and the unsaponifiable fraction was isolated. From this fraction, both this compound and cholesterol were purified. To aid in the isolation of the small amounts of newly synthesized, radioactive this compound, a known amount of non-radioactive "carrier" this compound was added.

-

Radioactivity Measurement: The radioactivity of the isolated this compound and cholesterol was measured using a Geiger-Müller counter or a similar device. The presence of ¹⁴C in both this compound and cholesterol demonstrated that they were synthesized from the administered acetate.

-

Time-Course Experiments: By varying the time between the administration of the labeled acetate and the harvesting of the tissues, Bloch and his team were able to show that the radioactivity appeared in this compound before it appeared in cholesterol, providing strong evidence that this compound is a precursor to cholesterol.

Quantitative Data

The concentration of this compound in shark liver oil can vary significantly depending on the species, with deep-sea sharks generally having higher concentrations.

Table 1: this compound Content in the Liver Oil of Various Shark Species

| Shark Species | This compound Content (% of Liver Oil) | Reference(s) |

| Centrophorus squamosus | 70.60 ± 0.81 | |

| Unspecified deep-sea sharks | 40 - 80 | |

| Centroscymnus crepidater | High (similar to C. squamosus) | |

| Cuban shark species (Ginglymostoma cirratum, Carcharhinus longimanus, Carcharhinus falciformis) | 0.03 | |

| Tasmanian deep-sea sharks (various species) | 15 - 69 |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₃₀H₅₀ | |

| Molar Mass | 410.72 g/mol | |

| Appearance | Colorless to pale yellow oil | |

| Odor | Faint, agreeable | |

| Density | ~0.858 g/cm³ at 20°C | |

| Boiling Point | 285 °C at 25 mmHg | |

| Melting Point | -75 °C | |

| Solubility | Insoluble in water; soluble in ether, acetone, and other organic solvents | |

| Refractive Index | ~1.4990 at 20°C |

Visualizations

Caption: Timeline of the key discoveries in the history of this compound research.

Caption: Simplified workflow for the early extraction of this compound from shark liver oil.

Caption: Simplified logical relationship in the biosynthesis of cholesterol from acetate via this compound.

Conclusion

The discovery of this compound in shark liver and the subsequent elucidation of its structure and biosynthetic role represent a fascinating chapter in the history of science. From the pioneering work of Mitsumaru Tsujimoto to the elegant isotopic tracer studies of Konrad Bloch, the scientific community has progressively unveiled the significance of this unique triterpene. This guide has provided a detailed overview of these historical milestones, with a focus on the experimental methodologies that underpinned these discoveries. The quantitative data and visual representations further illuminate the key aspects of this compound's journey from a natural curiosity to a valuable molecule in various scientific and industrial domains.

References

The Squalene Biosynthesis Pathway in Plants: A Technical Guide for Researchers

An In-depth Exploration of the Core Pathway for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the squalene biosynthesis pathway in plants, a critical route for the production of a vast array of bioactive compounds. This compound, a 30-carbon isoprenoid, serves as the universal precursor for the synthesis of all triterpenoids and steroids, including essential molecules like membrane sterols (e.g., sitosterol, stigmasterol), brassinosteroid hormones, and a diverse range of secondary metabolites with pharmaceutical and industrial applications. This document details the enzymatic steps, regulatory mechanisms, and key experimental protocols relevant to the study of this vital metabolic pathway.

The Core Biosynthetic Pathway

The biosynthesis of this compound in plants originates from the universal five-carbon isoprenoid building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Plants utilize two distinct pathways to produce these precursors: the mevalonate (MVA) pathway, which operates in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.[1][2] While there is some evidence of crosstalk between these pathways, the MVA pathway is generally considered the primary source of IPP and DMAPP for cytosolic isoprenoids, including this compound.[2][3]

The core this compound biosynthesis pathway can be summarized in the following key enzymatic steps:

-

Formation of Farnesyl Diphosphate (FPP): Two molecules of IPP and one molecule of DMAPP are sequentially condensed by the enzyme Farnesyl Diphosphate Synthase (FPS) to form the 15-carbon molecule, farnesyl diphosphate (FPP). This reaction is a crucial branch point in isoprenoid metabolism, as FPP is a precursor for various classes of terpenes.

-

Synthesis of this compound: Two molecules of FPP are joined in a head-to-head condensation reaction catalyzed by This compound Synthase (SQS) . This two-step reaction, which requires NADPH as a reductant, is the first committed step in sterol and triterpenoid biosynthesis.[4] The intermediate in this reaction is prethis compound diphosphate (PSPP).

-

Epoxidation of this compound: This compound Epoxidase (SQE) , also known as this compound monooxygenase, catalyzes the stereospecific epoxidation of this compound to form 2,3-oxidothis compound. This reaction incorporates one atom of molecular oxygen into the this compound backbone and is considered a key rate-limiting step in the pathway.

-

Cyclization of 2,3-Oxidothis compound: The final step in the formation of the characteristic cyclic triterpenoid backbone is the cyclization of 2,3-oxidothis compound. In plants, this is primarily carried out by Cycloartenol Synthase (CAS) , which produces cycloartenol, the precursor to most plant sterols and brassinosteroids.

Quantitative Data

The activity of the this compound biosynthesis pathway and the accumulation of its intermediates and products can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following tables summarize available quantitative data for key enzymes and metabolites in this pathway.

Table 1: Kinetic Parameters of this compound Synthase (SQS)

| Plant Species | Enzyme Source | Km (FPP) (µM) | Km (NADPH) (µM) | Vmax (nmol/min/mg) | kcat (s-1) | Reference |

| Trypanosoma cruzi | Recombinant (truncated) | 5.25 | 23.34 | 1428.56 | 1.05 | |

| Saccharomyces cerevisiae | Recombinant (truncated) | 2.5 | 500 (NADPH), 3600 (NADH) | - | 0.53 |

Note: Data for plant-specific SQS is limited in the reviewed literature. The provided data from other eukaryotes offers a comparative baseline.

Table 2: this compound Concentration in Various Plant Tissues and Oils

| Plant Species | Tissue/Product | This compound Concentration | Reference |

| Amaranthus sp. | Seed Oil | 10.4 - 73.0 g/kg | |

| Olea europaea (Olive) | Oil | 1.7 - 4.6 g/kg | |

| Zea mays (Corn) | Oil | 0.1 - 0.17 g/kg | |

| Glycine max (Soybean) | Oil | 0.03 - 0.2 g/kg | |

| Helianthus annuus (Sunflower) | Oil | 0 - 0.19 g/kg | |

| Terminalia catappa | Leaves | High purity (exact value not specified) | |

| Human | Skin Lipids | ~500 µg/g | |

| Human | Adipose Tissue | ~300 µg/g | |

| Human | Liver | ~75 µg/g |

Table 3: Farnesyl Diphosphate (FPP) Concentration in Cells

| Organism/Cell Type | FPP Concentration | Reference |

| NIH3T3 cells | 0.125 ± 0.010 pmol/106 cells |

Note: Quantitative data for FPP in plant tissues is scarce in the readily available literature. The provided data from mammalian cells offers an indication of typical cellular concentrations.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction and quantification of this compound from plant material.

Materials:

-

Plant tissue (fresh or freeze-dried)

-

Liquid nitrogen

-

Mortar and pestle

-

Hexane (GC grade)

-

Squalane (internal standard)

-

Anhydrous sodium sulfate

-

Centrifuge tubes (glass, solvent-resistant)

-

Vortex mixer

-

Centrifuge

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

GC column suitable for sterol analysis (e.g., 5% diphenyl/95% dimethylpolysiloxane)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 0.5 g of fresh plant tissue or 0.1 g of freeze-dried tissue.

-

Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a glass centrifuge tube.

-

-

Extraction:

-

Add 5 mL of hexane to the tube.

-

Add a known amount of squalane as an internal standard (e.g., 10 µg).

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3,000 x g for 10 minutes to pellet the plant debris.

-

Carefully transfer the hexane supernatant to a clean glass tube.

-

Repeat the extraction (steps 2.1-2.5) on the pellet with another 5 mL of hexane.

-

Combine the supernatants.

-

-

Drying and Concentration:

-

Add a small amount of anhydrous sodium sulfate to the combined hexane extract to remove any residual water.

-

Carefully decant the dried extract into a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Re-dissolve the residue in a known volume of hexane (e.g., 100 µL) for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject 1 µL of the sample into the GC-MS system.

-

Use a temperature program suitable for the separation of this compound and squalane (e.g., initial temperature of 150°C, ramp to 280°C at 10°C/min, hold for 10 min).

-

The mass spectrometer should be operated in selective ion monitoring (SIM) mode for quantification, monitoring characteristic ions for this compound (e.g., m/z 69, 81, 410) and squalane (e.g., m/z 69, 81, 422).

-

Quantify the amount of this compound by comparing the peak area of this compound to that of the internal standard, using a calibration curve prepared with known concentrations of this compound and squalane.

-

Functional Complementation of this compound Synthase (SQS) in Yeast

This protocol describes a method to confirm the function of a putative plant SQS gene by its ability to rescue the lethal phenotype of a yeast mutant deficient in its endogenous SQS (erg9).

Materials:

-

Saccharomyces cerevisiaeerg9 mutant strain (requires ergosterol for growth)

-

Yeast expression vector (e.g., pYES2)

-

cDNA of the putative plant SQS gene

-

Restriction enzymes and T4 DNA ligase (for traditional cloning) or reagents for seamless cloning

-

Competent E. coli for plasmid amplification

-

Yeast transformation reagents (e.g., lithium acetate, PEG)

-

Yeast media:

-

YPD (Yeast Extract Peptone Dextrose)

-

YPD supplemented with ergosterol

-

Synthetic complete (SC) medium lacking a specific nutrient for plasmid selection (e.g., SC-Ura)

-

SC medium lacking the selection nutrient and ergosterol

-

Procedure:

-

Vector Construction:

-

Clone the full-length open reading frame of the putative plant SQS cDNA into the yeast expression vector under the control of an inducible (e.g., GAL1) or constitutive promoter.

-

Verify the construct by DNA sequencing.

-

-

Yeast Transformation:

-

Transform the constructed plasmid into the erg9 mutant yeast strain using a standard yeast transformation protocol (e.g., lithium acetate/PEG method).

-

Plate the transformed cells on SC medium lacking the appropriate nutrient for plasmid selection and supplemented with ergosterol.

-

Incubate at 30°C for 2-3 days until colonies appear.

-

-

Complementation Assay:

-

Pick several individual transformant colonies and streak them onto two types of plates:

-

Plate 1: SC medium lacking the selection nutrient (control for plasmid presence).

-

Plate 2: SC medium lacking both the selection nutrient and ergosterol (test for complementation).

-

-

As controls, also streak the untransformed erg9 mutant and a wild-type yeast strain on both types of plates.

-

Incubate the plates at 30°C for 3-5 days.

-

-

Analysis of Results:

-

The untransformed erg9 mutant should grow on the control plate but not on the test plate.

-

The wild-type strain should grow on both plates.

-

If the plant SQS gene is functional, the transformed erg9 mutant will be able to grow on the test plate without ergosterol, indicating that the plant enzyme is complementing the function of the missing yeast enzyme.

-

RNAi-Mediated Silencing of this compound Biosynthesis Genes

This protocol provides a general workflow for the downregulation of a target gene in the this compound biosynthesis pathway (e.g., SQS or SQE) in a model plant like Arabidopsis thaliana using RNA interference (RNAi).

Materials:

-

Arabidopsis thaliana (wild-type)

-

RNAi vector (e.g., a vector with a hairpin construct cassette)

-

cDNA fragment of the target gene (typically 300-500 bp)

-

Restriction enzymes and T4 DNA ligase or Gateway cloning reagents

-

Agrobacterium tumefaciens (e.g., strain GV3101)

-

Plant transformation reagents and equipment (for floral dip method)

-

Selection agent for transformed plants (e.g., herbicide or antibiotic)

-

Reagents and equipment for RNA extraction, cDNA synthesis, and quantitative real-time PCR (qRT-PCR)

-

Reagents and equipment for metabolite analysis (e.g., GC-MS as described in 3.1)

Procedure:

-

RNAi Construct Assembly:

-

Select a unique 300-500 bp region of the target gene's cDNA.

-

Amplify this fragment by PCR.

-

Clone the fragment in both sense and antisense orientations, separated by an intron, into an RNAi vector. This creates a hairpin RNA (hpRNA) construct.

-

Verify the construct by sequencing.

-

-

Agrobacterium-Mediated Transformation:

-

Transform the RNAi construct into a suitable Agrobacterium tumefaciens strain.

-

Transform Arabidopsis thaliana plants using the floral dip method.

-

Collect the seeds from the transformed plants (T0 generation).

-

-

Selection of Transgenic Plants:

-

Sterilize and sow the T1 seeds on a selection medium containing the appropriate selection agent.

-

Transfer resistant seedlings to soil and grow to maturity.

-

-

Analysis of Gene Silencing:

-

In the T2 or subsequent generations, confirm the presence of the transgene by PCR.

-

Quantify the transcript level of the target gene in the RNAi lines and wild-type plants using qRT-PCR to confirm gene silencing.

-

-

Metabolite Analysis:

-

Extract and quantify this compound and other relevant metabolites (e.g., downstream sterols) from the silenced lines and wild-type plants using GC-MS or other appropriate analytical techniques.

-

A successful silencing of SQS should lead to a decrease in this compound and downstream products, while silencing of SQE should result in the accumulation of this compound.

-

References

- 1. This compound synthase: steady-state, pre-steady-state, and isotope-trapping studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Divergent contribution of the MVA and MEP pathways to the formation of polyprenols and dolichols in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcriptional characterization and response to defense elicitors of mevalonate pathway genes in cotton (Gossypium arboreum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic Characterization of this compound Synthase from Trypanosoma cruzi: Selective Inhibition by Quinuclidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Squalene in Cholesterol Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Squalene, a 30-carbon isoprenoid, represents a critical branch point in the intricate pathway of cholesterol biosynthesis. Its conversion to 2,3-oxidothis compound is the first committed step toward sterol synthesis, making the enzymes that catalyze this and subsequent reactions prime targets for therapeutic intervention. This technical guide provides an in-depth exploration of the role of this compound in cholesterol synthesis, detailing the key enzymatic steps, regulatory mechanisms, and experimental protocols relevant to researchers and drug development professionals. Quantitative data from key studies are summarized in structured tables, and complex biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this fundamental biochemical process.

Introduction

Cholesterol, an essential component of mammalian cell membranes and a precursor to steroid hormones and bile acids, is synthesized through a complex and highly regulated metabolic pathway. Within this pathway, the linear triterpene this compound serves as the final non-sterol intermediate. The cyclization of this compound initiates the formation of the characteristic four-ring sterol nucleus, marking a crucial commitment to cholesterol production. Understanding the enzymatic conversion of this compound and its regulation is paramount for the development of novel therapeutics targeting hypercholesterolemia and other metabolic disorders. This guide will focus on the core reactions involving this compound: its epoxidation by this compound epoxidase and the subsequent cyclization by lanosterol synthase.

The Biochemical Conversion of this compound to Lanosterol

The transformation of this compound to lanosterol, the first sterol in the cholesterol synthesis pathway, is a two-step process catalyzed by two key enzymes located in the endoplasmic reticulum.

This compound Epoxidase (this compound Monooxygenase)

This compound epoxidase (SQLE), also known as this compound monooxygenase, catalyzes the stereospecific epoxidation of this compound to 2,3-(S)-oxidothis compound.[1] This reaction is a rate-limiting step in cholesterol biosynthesis and requires molecular oxygen and NADPH as cofactors.[2][3] SQLE is a flavin adenine dinucleotide (FAD)-dependent monooxygenase.[2]

Lanosterol Synthase

Following its synthesis, 2,3-oxidothis compound is the substrate for lanosterol synthase (also known as 2,3-oxidothis compound cyclase), which catalyzes a complex series of cyclization and rearrangement reactions to form lanosterol. This remarkable enzymatic transformation establishes the tetracyclic sterol core.

Regulatory Mechanisms Governing this compound Metabolism

The flux of this compound into the sterol pathway is tightly controlled through multiple regulatory mechanisms, ensuring cellular cholesterol homeostasis.

Transcriptional Regulation via SREBP-2

The expression of genes encoding enzymes in the cholesterol biosynthesis pathway, including this compound epoxidase and lanosterol synthase, is primarily regulated by the sterol regulatory element-binding protein 2 (SREBP-2). When cellular cholesterol levels are low, SREBP-2 is activated and translocates to the nucleus, where it binds to sterol regulatory elements (SREs) in the promoter regions of target genes, upregulating their transcription. Conversely, high cholesterol levels prevent SREBP-2 activation, thus reducing the synthesis of cholesterol biosynthetic enzymes.

Post-Translational Regulation: Ubiquitination and Degradation of this compound Monooxygenase

This compound monooxygenase (SM), another name for this compound epoxidase, is also subject to post-translational regulation through cholesterol-dependent ubiquitination and proteasomal degradation. The E3 ubiquitin ligase MARCH6 (also known as TEB4) has been identified as the ligase responsible for mediating the degradation of SM. When cholesterol levels are high, MARCH6 interacts with SM, leading to its ubiquitination and subsequent degradation by the proteasome. This provides a rapid mechanism to curtail cholesterol synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes involved in this compound conversion and their inhibition.

Table 1: Kinetic Parameters of Human this compound Epoxidase (SQLE)

| Parameter | Value | Enzyme Source | Reference |

| KM for this compound | 1.9 ± 0.4 µM | Recombinant SQLE (118-574) | |

| KM for this compound | 3.3 ± 0.7 µM | Baculosome expressed SQLE | |

| KM for this compound | 2.9 ± 0.2 µM | Human Liver Microsomes | |

| KM for FAD | 5.2 ± 0.5 µM | Recombinant SQLE (118-574) | |

| kcat | 2.09 ± 0.12 min-1 | Recombinant SQLE (118-574) |

Table 2: Inhibition Constants (Ki and IC50) for this compound Epoxidase Inhibitors

| Inhibitor | Inhibition Type | Ki | IC50 | Reference |

| Ethopropazine | Competitive | 0.65 µM | 1.69 ± 0.06 µM | |

| Periciazine | Competitive | 0.69 µM | 1.55 ± 0.13 µM | |

| Piperacetazine | Competitive | 0.68 µM | 1.44 ± 0.04 µM | |

| Terbinafine | Weak Partial | - | 7.7 µM | |

| Apigenin | Mixed | 2.32 µM | 4.70 ± 0.09 µM | |

| Vitexin | Noncompetitive | 3.18 µM | 3.13 ± 0.23 µM | |

| Curcumin | Competitive | - | 1.88 ± 0.21 µM | |

| Amentoflavone | Competitive | - | 1.92 ± 0.28 µM |

Table 3: Cellular Levels of this compound and Cholesterol under Experimental Conditions

| Condition | This compound Level | Cholesterol Level | Cell/Tissue Type | Reference |

| Control Diet | - | - | Wild-type mice | |

| This compound (1 g/kg) Diet | Increased HDL-Cholesterol | Increased HDL-Cholesterol | Wild-type mice | |

| This compound (0.25 g/kg) Diet | - | Increased Total Cholesterol | Apoe-deficient mice |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. This section provides outlines for key experiments cited in this guide.

This compound Epoxidase Activity Assay

This protocol is adapted from studies on yeast and mammalian this compound epoxidase.

Objective: To measure the enzymatic activity of this compound epoxidase in a cell-free extract.

Materials:

-

Cell-free extract (e.g., microsomal fraction) containing this compound epoxidase.

-

[14C]-labeled farnesyl pyrophosphate or [3H]-squalene as substrate.

-

Reaction buffer (e.g., Tris-HCl, pH 7.5).

-

Cofactors: FAD, NADPH.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, FAD, and NADPH.

-

Add the cell-free extract to the reaction mixture and pre-incubate.

-

Initiate the reaction by adding the radiolabeled substrate.

-

Incubate at 37°C for a defined period.

-

Stop the reaction (e.g., by adding a solution of KOH in ethanol).

-

Extract the lipids (this compound and its epoxidized products).

-

Separate the lipids using thin-layer chromatography (TLC).

-

Quantify the radioactivity in the spots corresponding to the substrate and product using a scintillation counter.

-

Calculate the specific activity (e.g., in pmol/mg/min).

Quantification of this compound and Cholesterol by GC-MS

This protocol is based on established methods for lipid analysis.

Objective: To simultaneously quantify this compound and cholesterol in a biological sample.

Materials:

-

Biological sample (e.g., tissue homogenate, cell lysate).

-

Internal standard (e.g., 5α-cholestane).

-

Saponification reagent (e.g., ethanolic KOH).

-

Extraction solvent (e.g., hexane or petroleum ether).

-

Silylating agent (e.g., BSTFA + TMCS).

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

Procedure:

-

Homogenize the biological sample.

-

Add the internal standard.

-

Saponify the sample to release free sterols and this compound from their esterified forms.

-

Extract the non-saponifiable lipids with an organic solvent.

-

Evaporate the solvent and derivatize the analytes with a silylating agent to increase their volatility.

-

Inject the derivatized sample into the GC-MS.

-

Separate the compounds based on their retention times and identify them based on their mass spectra.

-

Quantify the amounts of this compound and cholesterol by comparing their peak areas to that of the internal standard.

Conclusion and Future Directions

This compound's position as the final acyclic precursor in cholesterol biosynthesis underscores its significance as a focal point for both physiological regulation and pharmacological intervention. The enzymes responsible for its conversion, this compound epoxidase and lanosterol synthase, are critical control points that are tightly regulated at both the transcriptional and post-translational levels. The detailed understanding of these processes, facilitated by robust experimental methodologies, continues to open new avenues for the development of next-generation hypocholesterolemic agents and therapies for other diseases where cholesterol metabolism is dysregulated. Future research will likely focus on the intricate interplay between different regulatory pathways, the structural biology of the key enzymes to guide rational drug design, and the development of even more sensitive and high-throughput analytical techniques to probe the dynamics of this compound metabolism in health and disease.

References

- 1. Mechanism-based inhibition of this compound epoxidase by phenothiazines for lipid metabolism disruption using repurposed antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro assay of this compound epoxidase of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of this compound synthetase and this compound epoxidase activities in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Deep: A Technical Guide to Sustainable Squalene Sources

For decades, the deep-sea shark has been the primary source of squalene, a valuable triterpenoid hydrocarbon with significant applications in the pharmaceutical, cosmetic, and nutraceutical industries. However, mounting ethical and environmental concerns over shark harvesting have necessitated the exploration of sustainable, non-animal-derived alternatives. This technical guide provides an in-depth overview of the most promising natural sources of this compound beyond sharks, with a focus on plant-based and microbial production for researchers, scientists, and drug development professionals.

This document details the quantitative this compound content across various natural sources, provides comprehensive experimental protocols for extraction and analysis, and visualizes key biological and experimental pathways to facilitate a deeper understanding and implementation of these sustainable alternatives.

Quantitative Analysis of this compound in Natural Sources

A variety of plant and microbial sources have been identified as rich in this compound. The concentration of this compound can vary significantly depending on the species, cultivar, extraction method, and processing conditions. The following tables summarize the this compound content in several key non-shark sources.

Table 1: this compound Content in Plant-Based Oils

| Source | Scientific Name | This compound Content (g/kg of oil) | References |

| Amaranth Oil | Amaranthus spp. | 50 - 80 | [1][2][3][4][5] |

| Olive Oil (Virgin) | Olea europaea | 0.8 - 13 | |

| Rice Bran Oil | Oryza sativa | 3 - 4 | |

| Wheat Germ Oil | Triticum vulgare | Not specified | |

| Sunflower Oil | Helianthus annuus | 0 - 0.19 | |

| Soybean Oil | Glycine max | 0.03 - 0.2 | |

| Corn Oil | Zea mays | 0.1 - 0.17 | |

| Palm Oil | Elaeis guineensis | Not specified |

Table 2: this compound Production in Microbial Systems

| Microorganism | Strain Engineering | This compound Titer | References |

| Saccharomyces cerevisiae | Wild-type | Low (often below detection) | |

| Saccharomyces cerevisiae | Metabolically Engineered | Up to 50 g/L | |

| Yarrowia lipolytica | Metabolically Engineered | High titers reported | |

| Bacillus subtilis | Metabolically Engineered | 7.5 mg/L | |

| Pseudozyma sp. SD301 | Wild-type | High producer |

Biosynthetic Pathways of this compound

This compound is a crucial intermediate in the biosynthesis of sterols in eukaryotes and hopanoids in some bacteria. The production of this compound in both plants and microorganisms primarily occurs through the mevalonate (MVA) pathway. Some bacteria utilize the methylerythritol 4-phosphate (MEP) pathway for the synthesis of the isoprenoid precursors to this compound.

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Plant Oils (e.g., Olive Oil, Amaranth Oil)

This protocol outlines a general procedure for the extraction and quantification of this compound from vegetable oils using saponification followed by gas chromatography-mass spectrometry (GC-MS).

1. Saponification: a. Weigh approximately 5 g of the oil sample into a 250 mL round-bottom flask. b. Add 50 mL of 2 M ethanolic potassium hydroxide (KOH) solution. c. Reflux the mixture for 1 hour at 80°C with constant stirring. d. After cooling to room temperature, transfer the mixture to a separatory funnel.

2. Extraction of Unsaponifiable Matter: a. Add 50 mL of distilled water to the separatory funnel. b. Extract the unsaponifiable matter three times with 50 mL of n-hexane. c. Combine the hexane extracts and wash them with 50 mL of a 1:1 (v/v) ethanol/water solution until the washings are neutral to phenolphthalein. d. Dry the hexane extract over anhydrous sodium sulfate. e. Evaporate the hexane under reduced pressure using a rotary evaporator.

3. Quantification by GC-MS: a. Dissolve the dried unsaponifiable residue in a known volume of n-hexane (e.g., 10 mL). b. Prepare a series of this compound standards of known concentrations in n-hexane. c. Analyze the samples and standards using a GC-MS system. i. GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable. ii. Injector Temperature: 250°C. iii. Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 10 minutes. iv. Carrier Gas: Helium at a constant flow rate of 1 mL/min. v. MS Detector: Operate in scan mode (m/z 50-550) for identification and selective ion monitoring (SIM) mode for quantification (target ion for this compound: m/z 410.4). d. Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with those of the this compound standard. e. Construct a calibration curve from the standard solutions and calculate the concentration of this compound in the sample.

Protocol 2: Supercritical Fluid Extraction (SFE) of this compound from Rice Bran

SFE using carbon dioxide (CO2) is a green and efficient method for extracting this compound.

1. Sample Preparation: a. Grind the rice bran to a fine powder to increase the surface area for extraction.

2. Supercritical Fluid Extraction: a. Pack the ground rice bran into the extraction vessel of the SFE system. b. Set the extraction parameters. Optimal conditions can vary, but a starting point is: i. Pressure: 30 MPa. ii. Temperature: 40°C. iii. CO2 Flow Rate: 2 L/min. iv. Extraction Time: 2 hours. c. The extracted oil containing this compound is collected in a separator vessel by reducing the pressure.

3. Quantification: a. The collected oil can be directly analyzed by GC-MS as described in Protocol 1, step 3.

Protocol 3: Extraction of this compound from Saccharomyces cerevisiae

This protocol is adapted for the extraction of intracellular this compound from yeast cells.

1. Cell Harvesting and Lysis: a. Harvest the yeast cells from the fermentation broth by centrifugation (e.g., 5000 x g for 10 minutes). b. Wash the cell pellet with distilled water. c. Resuspend the cell pellet in a suitable buffer. d. Lyse the cells using mechanical methods such as bead beating or high-pressure homogenization. This step is critical for efficient extraction of intracellular this compound.

2. Saponification and Extraction: a. Add an equal volume of 60% (w/v) aqueous KOH to the cell lysate. b. Incubate at 80°C for 2 hours to saponify the lipids. c. Cool the mixture and extract the unsaponifiable fraction with n-hexane as described in Protocol 1, step 2.

3. Quantification: a. Analyze the hexane extract by GC-MS as detailed in Protocol 1, step 3.

Conclusion

The transition from shark-derived this compound to sustainable, natural alternatives is not only ethically imperative but also scientifically and commercially viable. Plant sources, particularly amaranth and olive oils, offer a direct route to high-purity this compound. Concurrently, microbial fermentation, powered by advances in metabolic engineering of organisms like Saccharomyces cerevisiae, presents a highly scalable and controllable platform for this compound production. This guide provides the foundational technical information for researchers and developers to harness these promising non-animal sources of this compound, paving the way for a more sustainable future for this vital compound.

References

An In-depth Technical Guide to Squalene: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squalene is a naturally occurring triterpene and a key intermediate in the biosynthesis of all plant and animal sterols, including cholesterol and steroid hormones in the human body.[1][2][3] This comprehensive technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biosynthesis, and biological significance of this compound, with a focus on its relevance to research, and drug development.

Chemical Structure and Nomenclature

This compound is a polyunsaturated hydrocarbon with a 30-carbon backbone.[4] Its chemical structure consists of six isoprene units linked in a head-to-tail fashion, with the exception of the central linkage which is tail-to-tail. This arrangement results in a symmetrical molecule with six double bonds.

IUPAC Name: (6E,10E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaene[4]

CAS Registry Number: 111-02-4

Chemical Formula: C₃₀H₅₀

Molecular Weight: 410.72 g/mol

The molecule's all-trans configuration at the double bonds is a key feature of its structure.

Physicochemical Properties

This compound is a colorless to pale yellow oil with a faint, agreeable odor. It is practically insoluble in water but soluble in many organic solvents.

| Property | Value | Reference |

| Appearance | Clear, slightly yellow liquid/oil | |

| Odor | Faint, agreeable | |

| Density | 0.858 g/cm³ | |

| Boiling Point | 285 °C at 3.3 kPa (25 mmHg) | |

| Melting Point | -75 °C | |

| Solubility in Water | Practically insoluble | |

| Solubility in Organic Solvents | Miscible with DMSO and ethanol | |

| Refractive Index (n_D^20) | 1.494 - 1.4990 | |

| Viscosity | 12 cP at 25 °C |

Biosynthesis of this compound

This compound is synthesized in organisms via the mevalonate pathway, a critical metabolic route for the production of isoprenoids. The biosynthesis begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the five-carbon building blocks of isoprenoids.

The key steps in the formation of this compound are:

-

Formation of Geranyl Pyrophosphate (GPP): IPP and DMAPP are condensed by geranyl pyrophosphate synthase.

-

Formation of Farnesyl Pyrophosphate (FPP): GPP reacts with another molecule of IPP, catalyzed by farnesyl pyrophosphate synthase.

-

Formation of this compound: Two molecules of FPP are joined tail-to-tail and reduced by NADPH, a reaction catalyzed by the enzyme this compound synthase.

This pathway is a crucial control point for cholesterol synthesis and is the target of statin drugs.

References

A Technical Guide to Squalene Concentration: Amaranth Oil vs. Olive Oil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squalene (C₃₀H₅₀) is a highly unsaturated triterpenoid hydrocarbon and a key intermediate in the biosynthesis of sterols, including cholesterol, in both plants and animals.[1][2] Its potent antioxidant, detoxifying, and skin-protective properties have made it a compound of significant interest in the pharmaceutical, nutraceutical, and cosmetic industries.[3][4] Historically sourced from deep-sea shark liver oil, ethical and sustainability concerns have shifted focus towards plant-based alternatives.[3] Among botanical sources, amaranth oil and olive oil are the most prominent. This guide provides an in-depth technical comparison of this compound concentrations in these two oils, details the analytical methodologies used for its quantification, and outlines the factors influencing its variability.

Data Presentation: Quantitative Comparison of this compound Content

Amaranth oil is distinguished as the richest known plant source of this compound, consistently exhibiting significantly higher concentrations than olive oil. While olive oil is a major dietary source, particularly in Mediterranean diets, its this compound content is considerably lower. The concentration in both oils is not fixed and varies based on factors such as plant variety (genotype/cultivar), extraction methodology, and processing conditions.

The following table summarizes the quantitative data from various scientific studies.

| Oil Source | This compound Concentration Range (g/kg) | Average this compound Concentration (g/kg) | Key Influencing Factors | References |

| Amaranth Oil | 10.4 - 80.0 | ~42.0 - 71.2 | Species (e.g., A. cruentus, A. hypochondriacus), genotype, extraction method (SFE, cold press, solvent). | |

| Olive Oil | 0.8 - 16.2 | ~4.5 | Olive cultivar, fruit ripeness, extraction technology, level of refining (extra virgin vs. refined). |

Experimental Protocols for this compound Quantification

Accurate quantification of this compound requires robust sample preparation to isolate it from the complex triglyceride matrix of the oil, followed by precise analytical measurement. There is no single official method, but several well-established protocols are used in research.

Sample Preparation Methodologies

The primary challenge in this compound analysis is its presence within the unsaponifiable fraction of the oil, which constitutes a small percentage of the total weight (0.5-2% in olive oil).

-

Saponification: This traditional method involves the hydrolysis of triglycerides using an alcoholic alkali solution (e.g., ethanolic potassium hydroxide). This process breaks down the bulk of the oil (the saponifiable fraction) into glycerol and fatty acid salts (soap), allowing for the subsequent extraction of the unsaponifiable fraction, which contains this compound, sterols, and other minor components.

-

Fractional Crystallization: A simpler, non-destructive alternative to saponification. The oil is dissolved in a mixture of organic solvents, typically methanol and acetone (e.g., 7:3 v/v). The solution is then cooled to a low temperature (e.g., -20°C) for an extended period (e.g., 24 hours), causing the triglycerides to solidify and precipitate. The liquid supernatant, enriched with this compound, is then separated via centrifugation or filtration for analysis.

-

Transmethylation: This rapid technique is an alternative to saponification, particularly when fatty acid profiling is also desired. The oil is dissolved in a solvent like hexane and mixed with a catalyst such as methanolic potassium hydroxide. This converts fatty acids from triglycerides into fatty acid methyl esters (FAMEs) while leaving the this compound intact in the upper hexane phase, which can be directly injected for GC analysis.

-

Solid-Phase Extraction (SPE): For cleanup and isolation, the oil sample, dissolved in a non-polar solvent like hexane, can be passed through a silica cartridge. The more polar triglycerides are retained by the silica, while this compound can be selectively eluted using a solvent mixture such as hexane/diethyl ether (e.g., 95:5 v/v).

Analytical Quantification Techniques

Following sample preparation, this compound is typically quantified using chromatographic techniques.

-

Gas Chromatography (GC):

-

Principle: GC is a widely used method for this compound analysis. The prepared sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column.

-

Detection: A Flame Ionization Detector (FID) is most common, providing a response proportional to the mass of carbon atoms. Mass Spectrometry (MS) can be coupled with GC (GC-MS) for definitive identification based on the compound's mass spectrum.

-

Internal Standard: Squalane (the fully hydrogenated form of this compound) is an ideal internal standard for accurate quantification as it has similar chromatographic properties but is not naturally present in the samples.

-

Typical GC-FID Conditions:

-

Column: DB-23 ((50% cyanopropyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium.

-

Temperatures: Injector at 250°C; Detector at 270°C.

-

Oven Program: An initial hold at 150°C, followed by a temperature ramp of 2.5°C/min to a final temperature of 220°C, held for 5 minutes.

-

-

-

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase packed in a column. It is particularly useful for analyzing thermally sensitive compounds.

-

Column: A reverse-phase C18 column is commonly employed.

-

Detection: A UV or Diode Array Detector (DAD) is typically used, with detection wavelengths set at 210 nm or 217 nm for enhanced selectivity over other co-eluting compounds. A Refractive Index Detector (RID) can also be used.

-

Mobile Phase: Isocratic elution is common, using solvent mixtures such as acetone/acetonitrile or methanol/isopropanol.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the generalized workflow for the quantification of this compound from an oil sample, encompassing the primary sample preparation and analytical pathways described.

Caption: Generalized workflow for this compound quantification in plant oils.

Conclusion

For researchers and professionals in drug development, understanding the concentration and analysis of this compound is crucial for harnessing its therapeutic potential. The data unequivocally demonstrates that amaranth oil is a superior source of this compound compared to olive oil, offering concentrations that are often an order of magnitude higher. However, the this compound content in both oils is highly variable, necessitating rigorous quality control and accurate quantification. The choice of analytical method, from sample preparation techniques like fractional crystallization and saponification to instrumental analysis by GC or HPLC, must be carefully considered to ensure reliable and reproducible results for research, formulation, and clinical applications.

References

- 1. agilent.com [agilent.com]

- 2. This compound in Olive Oil: A Super Organic Marvel and Healthy [oliveoil.com]

- 3. Functional Characterization of Four Olive this compound Synthases with Respect to the this compound Content of the Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of this compound in edible oils by transmethylation and GC analysis - PMC [pmc.ncbi.nlm.nih.gov]

Squalene: The Molecular Fulcrum for Sterol and Hopanoid Biosynthesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract